ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate

Description

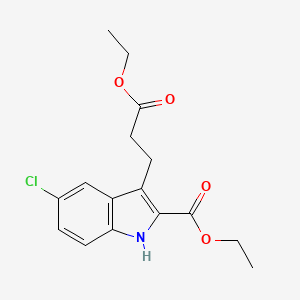

Ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate (CAS: 94744-60-2) is a substituted indole derivative featuring:

- A chlorine atom at the 5-position of the indole ring.

- A 3-ethoxy-3-oxopropyl group at the 3-position, introducing an ester-functionalized side chain.

- An ethyl carboxylate at the 2-position.

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. For example, it has been employed as a building block for anti-HIV agents, such as non-nucleoside reverse transcriptase inhibitors, where the indole NH is often protected (e.g., with di-tert-butyl dicarbonate) to modulate reactivity . Its synthesis typically involves alkylation or acylation reactions, followed by chromatographic purification, as demonstrated in procedures yielding related indole esters .

Properties

IUPAC Name |

ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4/c1-3-21-14(19)8-6-11-12-9-10(17)5-7-13(12)18-15(11)16(20)22-4-2/h5,7,9,18H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSWHEQRHLARJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307308 | |

| Record name | NSC190678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54904-12-0 | |

| Record name | NSC190678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC190678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of the indole core structure.

Chlorination: The indole is chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

Esterification: The carboxyl group at the 2-position is esterified using ethanol in the presence of an acid catalyst.

Side Chain Introduction: The 3-position is functionalized with a 3-ethoxy-3-oxopropyl group through a series of reactions involving alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are widely studied due to their presence in many natural products and pharmaceuticals. this compound is used as a building block in the synthesis of more complex molecules and in studies involving indole derivatives and their biological activities. It can also be used in the production of dyes, pigments, and other industrial chemicals.

IUPAC Name: this compound

CAS No.: 54904-12-0

Molecular Formula: C16H18ClNO4

Molecular Weight: 323.77

Scientific Research Applications

This compound has applications in chemistry, biology, and industry:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology The compound can be used in studies involving indole derivatives and their biological activities.

- Industry It can be used in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole core structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate

- Key Difference : A simple propyl chain replaces the 3-ethoxy-3-oxopropyl group.

- Impact :

- The propyl group lacks the ester functionality, reducing polarity and hydrogen-bonding capacity.

- This derivative exhibits lower solubility in polar solvents compared to the target compound.

- Synthetic routes involve hydrolysis of the ethyl ester to generate carboxylic acids, highlighting the role of the ester as a protecting group .

Ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate

- Key Difference : A furoyl group (aromatic furan ring attached via a ketone) is present at the 3-position.

- Increased rigidity compared to the flexible 3-ethoxy-3-oxopropyl chain may limit conformational adaptability in biological systems. Synthesis requires NH protection with di-tert-butyl dicarbonate, indicating similar reactivity at the indole NH position .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

- Key Difference : A thiazole ring is attached via a methylene group at the 3-position.

- Electronic effects from the thiazole may alter the indole ring’s electron density differently than the electron-withdrawing ester group in the target compound .

Halogen Substitution Variations

Ethyl 4,6-dichloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate

- Key Difference : Additional chlorine atoms at positions 4 and 5.

- Impact :

5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole

- Key Difference : Fluorine replaces chlorine at position 5, and a triazole-containing side chain is present at position 3.

- Impact: Fluorine’s strong electron-withdrawing effect increases ring electrophilicity but with less steric bulk than chlorine.

Functional Group Transformations

Ethyl 5-Chloro-1H-indole-2-carboxylate Derivatives

- Key Difference : Absence of the 3-ethoxy-3-oxopropyl group.

- Impact :

- Simplified structure reduces synthetic complexity but limits opportunities for further functionalization.

- Such derivatives are often precursors for more complex molecules, as seen in anti-HIV drug development .

Biological Activity

Ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its diverse biological activities, particularly in cancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅ClN₂O₃, with a molecular weight of approximately 300.73 g/mol. Its structure includes a chloro substituent and an ethoxy-oxopropyl side chain, which contribute to its biological properties.

Research indicates that this compound exhibits significant inhibitory effects on Mcl-1, a protein associated with cancer cell survival. The compound has demonstrated binding affinities in the nanomolar range, suggesting its potential as an anticancer agent targeting pathways crucial for tumor growth and survival .

Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells by modulating apoptotic markers such as Caspases 3, 8, and 9, as well as Cytochrome C levels . These findings indicate that this compound may serve as a multi-targeted inhibitor affecting both cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized through comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-chloroindole-2-carboxylate | Indole core with carboxylate | Lacks the ethoxy side chain |

| Ethyl 5-bromoindole-2-carboxylate | Similar indole structure with bromo substituent | Halogen variation may affect biological activity |

| Ethyl 7-bromoindole-2-carboxylate | Different halogen position on indole | May exhibit distinct pharmacological profiles |

This table illustrates how the unique chloro and ethoxy substituents in this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in oncology:

- Antiproliferative Activity : In a study involving various cancer cell lines, this compound exhibited significant antiproliferative effects, with a GI50 value comparable to established chemotherapeutics like doxorubicin .

- Apoptotic Induction : The compound was found to significantly increase apoptotic markers in treated cells, indicating its role in promoting programmed cell death in malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.